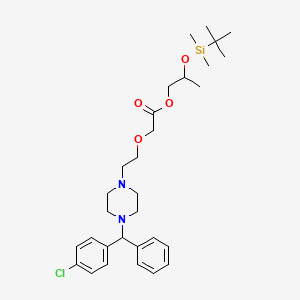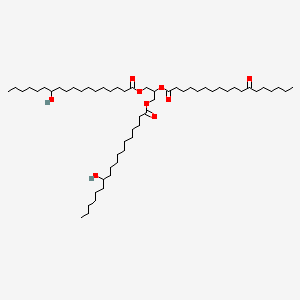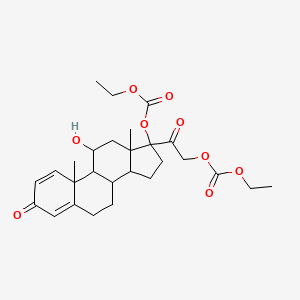
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) is a synthetic corticosteroid derivative of prednisolone. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) involves the esterification of prednisolone with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of carbonyl groups to hydroxyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and gene expression due to its ability to modulate inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes.
Mecanismo De Acción
The mechanism of action of Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins.
Comparación Con Compuestos Similares
Prednisolone: The parent compound with similar anti-inflammatory properties but without the ethyl carbonate ester groups.
Prednisolone 21-Acetate: A derivative with an acetate group at the 21st position, used for its enhanced stability and bioavailability.
Prednisolone 17-Ethyl Carbonate 21-Acetate: A compound with both ethyl carbonate and acetate groups, offering a unique combination of properties.
Uniqueness: Prednisolone 17-Alpha,21-Bis-(ethyl carbonate) is unique due to its dual ester groups, which enhance its stability and solubility compared to other prednisolone derivatives. This makes it particularly valuable in research settings where precise control over compound properties is required.
Propiedades
Fórmula molecular |
C27H36O9 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
[17-(2-ethoxycarbonyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C27H36O9/c1-5-33-23(31)35-15-21(30)27(36-24(32)34-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)22(18)20(29)14-26(19,27)4/h9,11,13,18-20,22,29H,5-8,10,12,14-15H2,1-4H3 |
Clave InChI |
JWGPTUXUTSCJHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


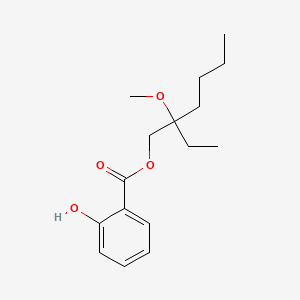
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
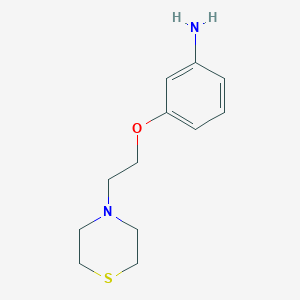
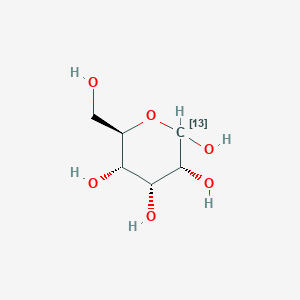
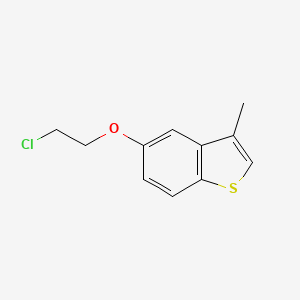
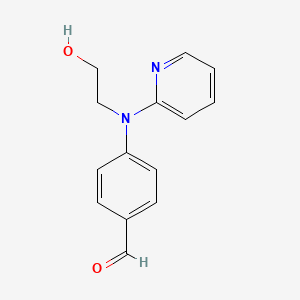
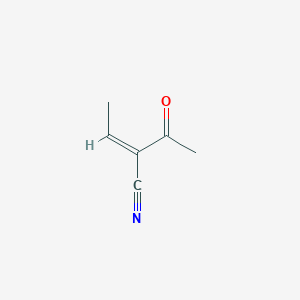
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

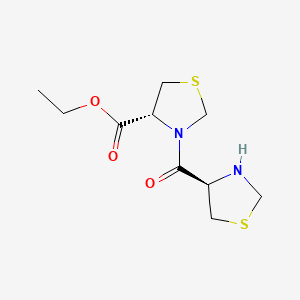

![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
